2-chloro-N-[1-(furan-2-yl)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZFRJQVAFEVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 1 Furan 2 Yl Ethyl Acetamide and Its Derivatives
Established Synthetic Pathways to N-Substituted Chloroacetamides
The formation of N-substituted chloroacetamides is a fundamental transformation in organic synthesis, with several reliable methods available. The most common and direct approaches involve the acylation of amines.
Synthesis via Reaction of Chloroacetyl Chloride with Amines
The most prevalent method for synthesizing N-substituted 2-chloroacetamides is the reaction of an amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is a classic example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This addition is followed by the elimination of a chloride ion, forming the amide bond. libretexts.org
The general reaction is as follows:
R-NH₂ + ClCOCH₂Cl → R-NHCOCH₂Cl + HCl
Due to the formation of hydrochloric acid (HCl) as a byproduct, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. libretexts.orgsphinxsai.com Common bases include triethylamine (B128534), pyridine (B92270), or even an excess of the starting amine. sphinxsai.comresearchgate.net The reaction is often performed in aprotic solvents like dichloromethane, tetrahydrofuran (THF), or toluene at room temperature or below to control the exothermic nature of the reaction. sphinxsai.combiosynth.com A variety of N-aryl and N-alkyl 2-chloroacetamides have been synthesized using this robust methodology. ijpsr.infonih.gov
Table 1: Examples of Bases and Solvents for the Synthesis of N-Substituted Chloroacetamides
| Amine Substrate | Base | Solvent | Reference |
| Aromatic amines | DBU | THF | sphinxsai.comresearchgate.net |
| Substituted anilines | Triethylamine | Dichloromethane | researchgate.net |
| Aromatic amines | K₂CO₃ | Benzene (B151609) | sphinxsai.com |
| Aliphatic and aromatic amines | Aqueous amine | Water | ijpsr.info |
This table is generated based on data from cited research articles.
Nucleophilic Substitution Strategies for Acetamide (B32628) Formation
While the reaction with chloroacetyl chloride is highly efficient, other nucleophilic substitution strategies can also be employed to form acetamides. These methods often involve the activation of a carboxylic acid or the use of other acylating agents. For instance, a carboxylic acid can be converted to an amide by first transforming it into a more reactive acyl derivative, such as an acid chloride or an anhydride. libretexts.org
Acetic anhydride, for example, is commonly used to prepare N-substituted acetamides from amines. uomustansiriyah.edu.iq However, for the synthesis of chloroacetamides, starting with chloroacetic acid and a coupling agent or converting it to chloroacetyl chloride is more direct. Another approach involves the aminolysis of esters, such as ethyl chloroacetate, with an amine. orgsyn.org This reaction is typically slower than the reaction with the corresponding acyl chloride and may require heating.
The Gabriel synthesis of primary amines provides an example of nucleophilic substitution to form an amine, which can then be acylated. libretexts.org However, for the direct formation of the acetamide, the acylation of a pre-existing amine is the most straightforward approach.
Specific Approaches for Constructing the Furan-Containing Ethylamine Moiety
The synthesis of the key precursor, 1-(furan-2-yl)ethylamine, can be achieved through various methods. One common approach is the reductive amination of 2-acetylfuran. This involves reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent.
Another strategy involves a multi-component reaction. For instance, a precursor to a 2-furyl-pyrrolecarboxylate can be synthesized through the reaction of sodium diethyl oxalacetate, furfural, and ethylamine. iucr.orgnih.gov While this specific example leads to a more complex heterocyclic system, it illustrates the use of furan (B31954) aldehydes in constructing amine-containing structures. The direct synthesis of 1-(furan-2-yl)ethylamine is crucial for the subsequent acylation step. This amine is commercially available, but its synthesis is a key step for laboratory preparations.
Stereoselective Synthesis of Chiral Furan-Ethylamine Precursors
The creation of chiral centers is a significant aspect of modern organic synthesis. For 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide, the ethylamine moiety contains a stereocenter. The synthesis of enantiomerically pure or enriched 1-(furan-2-yl)ethylamine is therefore of considerable interest.
One effective method for achieving this is through the kinetic resolution of a racemic precursor. For example, racemic 1-(furan-2-yl)ethanols, which can be readily prepared from the corresponding carbonyl compounds, can be resolved using lipase-catalyzed asymmetric acylation. researchgate.net The enzyme, such as Candida antarctica lipase B, selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. The resolved alcohol can then be converted to the corresponding chiral amine.
Other strategies for asymmetric synthesis could involve the use of chiral catalysts or auxiliaries in the reductive amination of 2-acetylfuran. The development of stereoselective methods provides access to the individual enantiomers of the target chloroacetamide, which is crucial for studying their specific biological activities or chiroptical properties. researchgate.netmdpi.com
Derivatization Strategies from this compound Precursors
The this compound structure serves as a versatile precursor for further chemical modifications. The chlorine atom on the acetyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net
Formation of N-Substituted Furan-Ethyl Acetamides (e.g., N-pyridyl derivatives)
A key derivatization strategy involves the substitution of the chlorine atom with other nucleophiles. This allows for the synthesis of a wide array of derivatives with potentially different chemical and biological properties.
For example, the synthesis of N-pyridyl derivatives has been reported. The compound 2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide is a known derivative, indicating that the nitrogen of a pyridine ring can be introduced onto the acetamide backbone. scbt.com This can be achieved by reacting this compound with an appropriate pyridine-containing nucleophile.
The general approach for synthesizing N-pyridyl acetamide derivatives often involves the condensation of an acid chloride with an aminopyridine. researchgate.net In the context of derivatizing this compound, the chloroacetamide itself can be considered the precursor. The reaction would involve the nucleophilic attack of an aminopyridine on the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond.
Coupling Reactions with Other Heterocyclic Systems
The reactive chloroacetyl group in 2-chloro-N-arylacetamides serves as a versatile precursor for the synthesis of more complex heterocyclic structures. The carbon-chlorine bond is a key site for nucleophilic substitution, allowing for the annulation or coupling of various heterocyclic rings. This strategy is widely employed to create novel molecular frameworks with potential applications in medicinal chemistry.
Research has demonstrated the utility of N-substituted 2-chloroacetamides in constructing a variety of heterocyclic systems. For instance, derivatives of 2-chloro-N-p-tolylacetamide can react with nucleophilic reagents like thiosemicarbazide, semicarbazide, or thiourea. researchgate.netuomustansiriyah.edu.iq These reactions lead to the formation of new heterocyclic compounds, which can be further modified, for example, by reacting with chloroacetyl chloride to yield β-lactam derivatives. researchgate.netuomustansiriyah.edu.iq
A common approach involves the reaction of the chloroacetamide moiety with a thiol-containing heterocycle. For example, the synthesis of thieno[2,3-b]pyridine-2-carboxamide derivatives has been achieved by reacting 2-chloro-N-arylacetamides with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in the presence of a base like sodium ethoxide. acs.org This reaction proceeds through the initial formation of a thioether intermediate, which then undergoes intramolecular cyclization. acs.org
The following table summarizes representative coupling reactions of chloroacetamide precursors with other heterocyclic systems, highlighting the versatility of this synthetic approach.
| Chloroacetamide Precursor | Reactant | Resulting Heterocyclic System | Reference |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivative | researchgate.netuomustansiriyah.edu.iq |
| 2-chloro-N-p-tolylacetamide | Semicarbazide | Oxazole derivative | researchgate.netuomustansiriyah.edu.iq |
| 2-chloro-N-p-tolylacetamide | Thiourea | Thiazole derivative | researchgate.netuomustansiriyah.edu.iq |
| 2-chloro-N-arylacetamide | 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Thieno[2,3-b]pyridine (B153569) | acs.org |
| 2-chloro-N-(quinolin-8-yl)acetamide | Imidazole | Benzimidazolyl-acetamide derivative | amazonaws.com |
Exploration of Green Chemistry Principles in Synthetic Routes for Furan-Acetamide Systems
The principles of green chemistry are increasingly being integrated into the synthesis of furan-containing compounds to minimize environmental impact and enhance sustainability. jetir.org These principles focus on aspects such as waste prevention, atom economy, use of renewable feedstocks, and energy efficiency. nih.govedu.krd
A significant area of research in the green synthesis of furan derivatives involves the utilization of biomass. frontiersin.org Biomass is an abundant and renewable source of organic carbon, offering a sustainable alternative to fossil fuels. frontiersin.org For example, chitin, the second most abundant biopolymer on Earth, can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce 3-acetamido-5-acetylfuran, a nitrogen-containing furan derivative. rsc.org This bio-based approach aligns with the green chemistry principle of using renewable feedstocks. nih.govrsc.org
The choice of solvents and catalysts is another critical aspect of green synthesis. Traditional organic solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Green chemistry promotes the use of safer, less toxic solvents, or even solvent-free reaction conditions. jetir.orgjddhs.com In the context of furan chemistry, alternative green reaction media such as ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored. acs.org These solvents exhibit unique properties like low toxicity and simple preparation. researchgate.net
Furthermore, the shift from stoichiometric reagents to catalytic processes is a core tenet of green chemistry. edu.krd Catalysts can improve reaction efficiency by lowering energy requirements and increasing product selectivity, which leads to less waste. edu.krd For the conversion of biomass into furan derivatives, various catalytic systems, including polyoxometalates and acidic functionalized ionic liquids, have been investigated for their efficiency and reusability. frontiersin.org Enzymatic polymerizations also represent a clean and energy-efficient method for synthesizing furan-based polymers from bio-based monomers. acs.org
The table below outlines key green chemistry principles and their application in the synthesis of furan-acetamide systems.
| Green Chemistry Principle | Application in Furan-Acetamide Synthesis | Research Findings | Reference |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials like chitin. | Chitin can be converted to 3-acetamido-5-acetylfuran, a valuable nitrogen-containing furan. | rsc.org |
| Safer Solvents and Auxiliaries | Utilization of ionic liquids (ILs) and deep eutectic solvents (DESs). | ILs and DESs serve as environmentally friendly reaction media for biomass conversion. | acs.orgresearchgate.net |
| Catalysis | Employment of reusable and selective catalysts. | Polyoxometalates and functionalized ionic liquids have been used for the efficient conversion of carbohydrates to furan derivatives. | frontiersin.org |
| Design for Energy Efficiency | Use of energy-efficient methods like enzymatic polymerization. | Enzymatic processes for creating furan-based polymers are clean and require less energy. | acs.org |
| Waste Prevention | Designing synthetic routes that minimize by-products. | High atom economy processes reduce waste and increase resource efficiency. | jddhs.com |
Chemical Reactivity and Transformation Studies of 2 Chloro N 1 Furan 2 Yl Ethyl Acetamide
Reactions at the Chloromethyl Group: Nucleophilic Substitution Pathways
The most prominent feature of the molecule's reactivity is the α-chloroacetamide moiety. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. researchgate.net This facile displacement of the chloride ion is the cornerstone of many synthetic applications of N-substituted 2-chloroacetamides. researchgate.netijpsr.info
The chemical reactivity of N-aryl 2-chloroacetamides is primarily attributed to the straightforward replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net These reactions are typically conducted in the presence of a base to either generate the nucleophile in situ or to neutralize the HCl byproduct. The versatility of this reaction allows for the formation of new carbon-heteroatom bonds, providing access to a broad spectrum of derivatives.
For instance, the reaction of 2-chloro-N-arylacetamides with 2-mercapto-nicotinonitrile derivatives in the presence of a base like triethylamine (B128534) (TEA) leads to the formation of a thioether linkage. acs.org This S-alkylation proceeds smoothly, demonstrating the high reactivity of the chloromethyl group towards sulfur nucleophiles. researchgate.netacs.org Similarly, phenoxides (oxygen nucleophiles) and various amines (nitrogen nucleophiles) can be alkylated using chloroacetamides to yield the corresponding ether and amine derivatives, respectively. researchgate.net
| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| Sulfur | Thiol (e.g., 2-mercaptopyridine (B119420) derivatives) | Ethanol, Reflux, Base (TEA) | Thioether | acs.org |
| Oxygen | Phenol/Phenoxide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryloxyacetamide | researchgate.net |
| Nitrogen | Primary/Secondary Amine | Solvent, Base (optional) | Glycinamide derivative | researchgate.net |
| Nitrogen | Indole | DMF, NaH | N-alkylated Indole | researchgate.net |
Reactivity of the Amide Nitrogen and its Substituents
The amide group itself possesses a distinct reactivity profile. The nitrogen atom is generally non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, the proton attached to the nitrogen is weakly acidic and can be removed by a strong base. This deprotonation would generate an amide anion, which could then participate in further reactions, such as alkylation.
While the N-H group is considered reactive, its participation in reactions is often secondary to the highly electrophilic chloromethyl group. researchgate.net In most scenarios involving nucleophilic reactions, the chloromethyl carbon is the primary site of attack. However, under conditions employing strong bases where nucleophilic substitution is not possible, the reactivity of the amide proton could be explored for further functionalization.
Transformations Involving the Furan (B31954) Ring
The furan nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles and also susceptible to various ring transformation reactions.
Furan is a π-electron-rich heterocycle, which makes it significantly more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.com Reactions are reported to be as much as 6 × 10¹¹ times faster than on benzene. chemicalbook.com Electrophilic attack occurs preferentially at the C2 (or α) position, as the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures. chemicalbook.comquora.com If the C2 position is occupied, as in 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide, the substitution is strongly directed to the vacant C5 position, which offers similar stabilization for the reaction intermediate. chemicalbook.com
Due to this high reactivity, electrophilic substitution reactions on furan often require milder conditions and reagents than those used for benzene to avoid polymerization or ring-opening. pharmaguideline.compearson.com For example, nitration can be achieved with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures, while sulfonation can be performed using a sulfur trioxide-pyridine complex. pharmaguideline.com
| Reaction | Typical Reagent | Expected Product (Substitution at C5) | Reference |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-Nitro-furan derivative | pharmaguideline.com |
| Halogenation | Br₂ in dioxane | 5-Bromo-furan derivative | pearson.com |
| Sulfonation | SO₃-Pyridine complex | Furan-5-sulfonic acid derivative | pharmaguideline.com |
| Acylation | Acetic anhydride, mild catalyst (e.g., BF₃) | 5-Acetyl-furan derivative | pharmaguideline.com |
The low resonance energy of furan makes it susceptible to ring-opening reactions under specific conditions. chemicalbook.com Oxidation of furans, for instance with reagents like meta-chloroperbenzoic acid (m-CPBA), can lead to dearomatization and the formation of unsaturated 1,4-dicarbonyl compounds. pharmaguideline.comnih.gov This transformation proceeds through an oxidative ring-opening mechanism and is a synthetically useful method for converting furans into acyclic structures. rsc.org
Furthermore, furan rings substituted with electron-releasing groups can undergo polymerization or ring-opening in the presence of strong acids. pharmaguideline.com While the N-acetamidoethyl substituent on the target molecule is not strongly releasing, the inherent acid sensitivity of the furan ring remains a key aspect of its reactivity. The stability and outcome of such reactions can be influenced by the specific substituents present on the ring. pharmaguideline.com
Cyclization and Annulation Reactions Leading to Novel Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleofugal group (Cl) and other reactive sites, makes it an excellent substrate for constructing novel heterocyclic systems. Nucleophilic substitution at the chloromethyl group can be followed by an intramolecular cyclization step. researchgate.net
A notable example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. In this synthetic strategy, a 2-chloro-N-arylacetamide reacts first with a 2-mercapto-4,6-disubstituted-nicotinonitrile. acs.org The initial step is the S-alkylation of the thiol, a nucleophilic substitution at the chloromethyl carbon. The resulting intermediate, a 2-((3-cyano-pyridin-2-yl)thio)-N-arylacetamide, then undergoes an intramolecular cyclization in the presence of a base like sodium ethoxide. This cyclization, a Thorpe–Ziegler reaction, involves the amide nitrogen's conjugate base attacking the nitrile carbon, leading to the formation of a new fused heterocyclic ring system. acs.orgnih.gov This tandem reaction sequence effectively uses the chloroacetamide as a linchpin to annulate a thiophene (B33073) ring onto a pyridine (B92270) core.
Functional Group Interconversions on the Ethyl Bridge
The functional groups on the N-[1-(furan-2-yl)ethyl]acetamide backbone can be transformed using standard synthetic methodologies to create analogues with different properties. Functional group interconversion is a key strategy in organic synthesis for adjusting functionality. imperial.ac.uk
For example, the amide group can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to their corresponding amines, which would convert the N-acetamidoethyl side chain into an N-ethyl-N-(1-(furan-2-yl)ethyl)amine derivative. imperial.ac.uk Conversely, the amide bond could be cleaved via hydrolysis under acidic or basic conditions to yield 1-(furan-2-yl)ethan-1-amine.
The chloro group itself can also be modified. Reductive dehalogenation can replace the chlorine atom with a hydrogen, yielding the corresponding N-[1-(furan-2-yl)ethyl]acetamide. Alternatively, the chlorine can be converted to other halides, such as iodide, via the Finkelstein reaction to enhance its reactivity as a leaving group. vanderbilt.edu
Structure Activity Relationship Sar Investigations of 2 Chloro N 1 Furan 2 Yl Ethyl Acetamide Analogs
Role of the Furan (B31954) Heterocycle in Modulating Biological Activity
The furan ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in numerous pharmacologically active compounds. ijabbr.comutripoli.edu.ly Its role in modulating biological activity is multifaceted, stemming from its unique electronic and structural properties.
The furan nucleus is electron-rich, which allows it to participate in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com This can facilitate strong binding and influence the function of these biomolecules. Furthermore, the ether oxygen atom in the furan ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. utripoli.edu.lyorientjchem.org
In drug design, the furan ring is often considered a bioisostere of the phenyl ring. While it can mimic the phenyl group, it offers a different hydrophilic-lipophilic balance, which can be advantageous for optimizing a drug's pharmacokinetic profile. orientjchem.org The planar structure of the furan ring also provides a rigid scaffold that can properly orient other functional groups for optimal interaction with a target.
Substitutions on the furan ring, typically at the 2- and 5-positions, are critical for tuning biological activity. orientjchem.org For instance, the introduction of electron-withdrawing groups, such as a nitro group, on the furan ring has been shown to enhance the antibacterial and anticancer activities of certain compounds. orientjchem.org The nature and position of these substituents can significantly alter the molecule's potency and selectivity. For example, studies on various furan derivatives have demonstrated that even slight modifications to the substitution pattern can lead to distinguishable differences in their biological effects. ijabbr.com
Table 1: Influence of Furan Ring Substitution on Antibacterial Activity
| Compound Class | Substitution Pattern | Observed Activity |
| 3-aryl-3(furan-2-yl) propanoic acid derivatives | Unspecified aryl groups | One derivative showed a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Escherichia coli. ijabbr.com |
| 2,4-disubstituted furan derivatives | Unspecified | Demonstrated superior antibacterial activity against E. coli and Proteus vulgaris. ijabbr.com |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Furan at position 2 | Showed activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com |
This table is illustrative, based on general findings for furan derivatives, as specific analog data for 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide is limited.
Influence of the Chloroacetamide Substructure on Target Interactions
The chloroacetamide group is a key functional moiety that often acts as a reactive electrophile, or "warhead," in bioactive molecules. Its primary role is to form covalent bonds with nucleophilic residues on biological targets, most commonly the thiol group of cysteine residues in proteins. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of the target's function.
The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.net This reactivity makes the chloroacetamide group a privileged structure in the design of targeted covalent inhibitors. However, the high intrinsic reactivity of chloroacetamides can also be a liability, potentially leading to off-target reactions and associated toxicity. Therefore, the broader molecular scaffold must provide specific affinity for the intended target to ensure that the covalent reaction occurs selectively at the desired binding site.
In the context of this compound, the chloroacetamide moiety is poised to interact covalently with a target protein after the furan and other parts of the molecule guide it to the active site. The efficiency of this interaction depends on the precise positioning of the electrophilic carbon atom relative to the target nucleophile.
Impact of Substitutions on the Ethyl Bridge and N-Atom
More data is available regarding substitutions on the nitrogen atom in related chloroacetamide scaffolds. In studies of N-aryl chloroacetamides, the nature and position of substituents on the aryl ring have a marked effect on biological activity. For example, adding halogenated substituents to a p-substituted phenyl ring can increase lipophilicity, which may enhance the ability of the compound to cross cellular membranes and reach its target. nih.gov This highlights that modifications to the group attached to the acetamide (B32628) nitrogen are a critical avenue for optimizing the properties of this class of compounds.
Table 2: Effect of N-Aryl Substitution on Antimicrobial Activity of 2-Chloroacetamides
| N-Aryl Substituent | Lipophilicity (Predicted) | General Activity Trend |
| 4-chlorophenyl | High | Among the most active against Gram-positive bacteria. nih.gov |
| 4-fluorophenyl | High | Among the most active against Gram-positive bacteria. nih.gov |
| 3-bromophenyl | High | Among the most active against Gram-positive bacteria. nih.gov |
| 4-hydroxyphenyl | Low | Lower activity compared to halogenated analogs. nih.gov |
This table illustrates SAR trends for N-phenyl-2-chloroacetamides, providing a model for potential modifications to the N-substituent of the title compound.
Stereochemical Contributions to Molecular Recognition and Efficacy
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For this compound, the carbon atom of the ethyl bridge attached to both the furan ring and the nitrogen atom is a stereocenter. This means the compound can exist as two enantiomers, (R) and (S).
Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may bind with much lower affinity or not at all. nih.gov In some cases, one enantiomer may be responsible for the therapeutic effect while the other is inactive, less active, or contributes to undesirable side effects. The process of separating and evaluating individual enantiomers is therefore critical in drug development to optimize therapeutic outcomes and patient safety. nih.gov
Despite the clear importance of stereochemistry, a review of the available scientific literature did not yield specific studies on the synthesis, separation, or differential biological evaluation of the (R) and (S) enantiomers of this compound or its close analogs. The potential for stereoselective interactions remains a critical but unexplored aspect of the SAR for this class of compounds. Future research would be necessary to determine how the absolute configuration at the chiral center influences molecular recognition and efficacy.
Comparative SAR Analyses with Other Acetamide and Furan-Containing Scaffolds
To better understand the SAR of this compound, it is useful to compare its structural components to those in other known bioactive scaffolds.
Furan vs. Phenyl Scaffolds: As previously mentioned, the furan ring is often used as a bioisostere for a phenyl ring. However, they are not perfectly interchangeable. The oxygen heteroatom in furan makes it more polar and susceptible to different metabolic pathways compared to the more lipophilic and metabolically stable phenyl ring. orientjchem.orgnih.gov In a comparative study, replacing a phenyl ring with a furan ring in a chloroacetamide analog could alter its solubility, membrane permeability, and binding interactions (e.g., hydrogen bonding capability), ultimately affecting its biological activity profile.
Chloroacetamide vs. Other Acetamide Scaffolds: The chloroacetamide moiety's high reactivity distinguishes it from many other acetamide derivatives. For instance, simple N-phenylacetamides lacking the chloro group are investigated for a range of activities but lack the covalent-binding mechanism. irejournals.com Comparing this compound with a hypothetical analog where the chlorine is replaced by hydrogen would clarify the importance of the covalent interaction for its biological effect.
Furan-Containing Scaffolds: The biological activity of this compound can also be contextualized by comparing it to other furan-containing drugs and bioactive molecules. For example, Nitrofurantoin, an antibiotic, features a nitrofuran ring, where the nitro group is essential for its mechanism of action, which involves reductive activation within bacterial cells. orientjchem.org In contrast, the activity of the title compound is predicated on the chloroacetamide warhead. This highlights how the same core heterocycle can be incorporated into molecules with vastly different mechanisms of action depending on the other functional groups present. Other furan-carboxamide derivatives have shown potential as anticancer and antimicrobial agents, indicating the versatility of this combined scaffold. semanticscholar.orgmdpi.com
Computational Chemistry and Cheminformatics Applied to 2 Chloro N 1 Furan 2 Yl Ethyl Acetamide
Quantum Mechanical (QM) Studies (e.g., DFT for electronic properties, conformational analysis)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide accurate descriptions of electronic structure, which in turn allows for the prediction of molecular geometry, conformational stability, and various electronic properties.
For 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide, conformational analysis is crucial due to the presence of several rotatable bonds. The rotation around the amide C-N bond is of particular interest, as it leads to the existence of cis (E) and trans (Z) rotamers. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries. Studies on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that DFT, combined with a polarizable continuum model (PCM) to simulate solvent effects, can accurately predict the presence of multiple stable conformations in solution. researchgate.netscielo.br For this compound, the trans conformer is generally expected to be more stable due to reduced steric hindrance.
DFT is also employed to calculate key electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties, derived from the molecular orbitals, are essential for predicting how the molecule will interact with biological targets.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nanobioletters.com |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, membrane permeability, and the ability to engage in dipole-dipole interactions. |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects non-covalent interactions, such as van der Waals forces. |
Accurate quantum chemical computations on related acetamide (B32628) derivatives have been used to predict their activity and reactivity as potential drugs. nih.gov Such studies form the basis for understanding the electronic landscape of this compound.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly valuable for studying the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of both the ligand and the target, providing insights into:
Binding Stability: Assessing the stability of the ligand-protein complex over time (e.g., nanoseconds to microseconds).
Conformational Changes: Observing how the protein and ligand adapt to each other upon binding (induced fit).
Role of Solvent: Explicitly modeling the effect of water molecules on the binding process and complex stability.
In studies of other acetamide-based compounds, MD simulations have been used to confirm and gain insights into binding interactions at the active sites of various targets. researchgate.net For instance, after an initial docking pose is established, an MD simulation can verify whether the ligand remains stably bound or diffuses away from the active site. This provides a more realistic assessment of the binding hypothesis than docking alone. nih.gov
Molecular Docking Analyses to Predict Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is central to structure-based drug design, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing. For this compound, docking could be used to identify potential biological targets and predict its binding mode and affinity.
The docking process involves two main steps:
Sampling: Generating a wide range of possible ligand conformations and orientations within the protein's binding site.
Scoring: Estimating the binding affinity for each pose using a scoring function, which approximates the free energy of binding. The result is typically given as a docking score in units of kcal/mol, with more negative values indicating stronger predicted binding.
Docking studies on structurally similar furan (B31954) and acetamide derivatives have demonstrated their potential as inhibitors for various enzymes. For example, furan-azetidinone hybrids have been docked into the active site of E. coli enoyl reductase, revealing key pi-pi stacking interactions with phenylalanine and tyrosine residues. ijper.org Similarly, N-aryl-acetamide compounds have shown potential as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease, through in silico docking studies. nih.gov These studies suggest that this compound could form hydrogen bonds via its amide group and engage in hydrophobic or pi-pi interactions through its furan ring.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Description | Example Value/Interaction |
|---|---|---|
| Target Protein | The enzyme or receptor being investigated (e.g., MAO-B). | Monoamine Oxidase B (PDB ID: 2BYB) |
| Docking Score | Predicted binding affinity (e.g., Glide Score, AutoDock Vina score). | -8.5 kcal/mol |
| Binding Mode | The specific orientation and conformation of the ligand in the active site. | Furan ring positioned in a hydrophobic pocket. |
| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond between amide N-H and a backbone carbonyl; Pi-pi stacking between furan ring and a tyrosine residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, researchers can predict the activity of new, untested compounds based solely on their structural features.
The development of a QSAR model for analogs of this compound would involve these steps:
Data Collection: Synthesizing and testing a series of related compounds for a specific biological activity (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices).
Model Building: Using statistical methods, such as partial least squares (PLS) regression, to build a mathematical equation relating the descriptors to the observed biological activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Once validated, the QSAR model can be used to predict the activity of virtual compounds, guiding the design of more potent analogs of this compound. QSAR studies have been successfully applied to other complex heterocyclic systems containing acetamide moieties to develop predictive models for anticancer activity. nih.gov
Cheminformatics Tools for Virtual Screening and Analog Design
Cheminformatics combines computational methods with chemical information to support drug discovery and design. nih.gov For this compound, these tools are invaluable for virtual screening and the rational design of analogs.
Virtual Screening is a process that involves computationally screening large libraries of chemical compounds against a target to identify potential hits. nih.gov This can be done in two main ways:
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active molecule, like this compound, as a template. The database is searched for molecules with similar 2D fingerprints or 3D shapes (pharmacophores).
Structure-Based Virtual Screening (SBVS): This method, which relies on molecular docking, screens compounds against the 3D structure of a biological target. nih.gov
Analog Design involves modifying the structure of a lead compound to improve its properties (e.g., potency, selectivity, metabolic stability). Cheminformatics tools can assist in this process by:
Enumerating Virtual Libraries: Systematically generating all possible variations of a core scaffold by attaching different chemical groups (R-groups) at specified points.
Predicting ADMET Properties: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with better drug-like characteristics.
These integrated approaches, often part of an "Idea2Data" paradigm, allow researchers to efficiently explore vast chemical spaces and rapidly test design hypotheses in silico before committing to costly and time-consuming chemical synthesis. nih.gov
Analysis of Molecular Electrostatic Potential Surfaces and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum mechanical calculations that helps visualize the charge distribution within a molecule. nanobioletters.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an MEP analysis would highlight:
Nucleophilic Sites: Regions of negative potential, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carbonyl group and the furan ring, as well as the chlorine atom. These sites are also likely to act as hydrogen bond acceptors.
Electrophilic Sites: Regions of positive potential, which are susceptible to nucleophilic attack. The most prominent positive region is expected around the amide hydrogen, making it a likely hydrogen bond donor.
By identifying these reactive sites, the MEP surface provides critical insights into how the molecule will interact with its environment, particularly with the amino acid residues in a protein's active site. nanobioletters.comnih.gov This information is complementary to docking and MD simulations, providing a rationale for the observed or predicted intermolecular interactions.
Potential Research Applications and Future Directions for 2 Chloro N 1 Furan 2 Yl Ethyl Acetamide
Synthetic Utility as a Key Intermediate for Diverse Organic Molecules
The 2-chloro-N-acetamide functional group is a well-established and highly useful electrophilic building block in organic synthesis. The chlorine atom serves as an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
Research on analogous compounds, such as 2-chloro-N-p-tolylacetamide, demonstrates this synthetic versatility. researchgate.netscilit.comuomustansiriyah.edu.iq In these studies, the chloroacetamide is reacted with various nucleophiles like thiosemicarbazide, semicarbazide, and thiourea to form new heterocyclic derivatives. researchgate.netscilit.comuomustansiriyah.edu.iq These products can then be further modified, for example, through condensation with aldehydes or ketones to form Schiff bases, which in turn can be converted into β-lactam derivatives—a core structure in many antibiotic drugs. researchgate.netscilit.comuomustansiriyah.edu.iq
Given this precedent, 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide is an ideal key intermediate for similar synthetic strategies. Its reaction with various nitrogen, sulfur, or oxygen-based nucleophiles can lead to the generation of a diverse library of furan-containing compounds. The furan (B31954) ring itself is a significant pharmacophore found in numerous biologically active molecules, and its inclusion can modulate the pharmacological properties of the resulting derivatives. ijabbr.comutripoli.edu.lysemanticscholar.org This synthetic utility positions the compound as a valuable precursor for creating novel heterocyclic systems with potential therapeutic applications. researchgate.net
Preclinical Biological Activity Screening of Novel Derivatives
Derivatives synthesized from furan-acetamide scaffolds have been the subject of extensive preclinical screening, revealing a broad spectrum of pharmacological activities. The furan nucleus is a key feature in many approved drugs and natural products, and its derivatives are frequently investigated for therapeutic potential. ijabbr.comutripoli.edu.lyorientjchem.org
The search for new antimicrobial agents is critical due to rising drug resistance. researchgate.netnih.gov Derivatives containing the furan moiety have shown significant promise in this area. A variety of novel furan-based compounds have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov
For instance, a series of novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, newly synthesized furan-3-carboxamides were tested against a panel of microorganisms, with some compounds showing significant in vitro antimicrobial effects. nih.gov Studies on aurone derivatives bearing acetamido groups have also yielded compounds with broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM against various pathogens. nih.gov The incorporation of a furan ring is often a key strategy in the development of these potentially potent antimicrobial agents. researchgate.netresearchgate.net
Table 1: Selected Antimicrobial Activity of Furan and Acetamide Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzimidazole-N-phenyl acetamides | Staphylococcus aureus, Bacillus subtilis | 6.25–12.5 µg/mL | researchgate.net |
| Benzimidazole-N-phenyl acetamides | Escherichia coli, Salmonella typhi | 6.25–12.5 µg/mL | researchgate.net |
| 5-Acetamidoaurones | Various Pathogens (BSL3 strains) | as low as 0.78 µM | nih.gov |
| Imidazolidin-4-ones | Escherichia coli | Activity Index: 80% vs. Chloramphenicol | acs.org |
| 2-Mercaptobenzothiazole Acetamides | Gram-positive & Gram-negative bacteria | Significant activity comparable to Levofloxacin | nih.gov |
The development of novel anticancer agents is a primary focus of medicinal chemistry. Furan-containing compounds have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.netsemanticscholar.org The furan scaffold is a component of several molecules that have demonstrated significant antiproliferative effects. nih.goveurekaselect.com
In one study, a series of novel furan-based derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against the MCF-7 breast cancer cell line. nih.govresearchgate.netsemanticscholar.org Two of the synthesized compounds exhibited potent activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted cell death via apoptosis. nih.govresearchgate.netsemanticscholar.org Other research has shown that acetamide derivatives can also possess significant anticancer properties. For example, certain 2-chloroacetamides bearing thiazole scaffolds showed notable cytotoxic activity against human T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua Similarly, quinazolinone acetamides have demonstrated excellent cytotoxicity against SiHA and MCF-7 cancer cell lines. nih.gov
Table 2: Selected Anticancer Activity of Furan and Acetamide Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Furan-based Pyridine (B92270) Carbohydrazide | MCF-7 (Breast) | 4.06 µM | nih.gov |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM | nih.gov |
| Quinazolinone Acetamides | SiHA (Cervical), MCF-7 (Breast) | Excellent Cytotoxicity | nih.gov |
| Sulfamoyl-phenyl Acetamides | A549 (Lung), HeLa (Cervical) | 1.81–2.52 µM | researchgate.net |
| Furan Derivatives | HeLa (Cervical) | 0.08–8.79 µM | eurekaselect.com |
| 2-Chloroacetamides with Thiazole | Jurkat (T-cell leukemia), MDA-MB-231 (Breast) | Significant Cytotoxicity | uran.ua |
Furan derivatives have also been explored for their potential to treat inflammatory conditions and pain. ijabbr.comutripoli.edu.lywisdomlib.org Inflammation is a key pathological process in many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Several studies have reported that furan-containing molecules possess anti-inflammatory and analgesic properties. ijabbr.comnih.gov For example, a series of hydrazide-hydrazone derivatives incorporating a furan moiety were evaluated in a carrageenan-induced inflammatory rat model and showed noteworthy anti-inflammatory effects. ijabbr.comutripoli.edu.ly This activity is often linked to the ability of these compounds to inhibit enzymes like cyclooxygenases (COX) or to suppress the production of inflammatory mediators. orientjchem.orgnih.gov
The structural diversity of derivatives obtainable from this compound suggests a wide range of other potential pharmacological applications.
Antiviral Activity: Furan-substituted spirothiazolidinones have demonstrated activity against the influenza A/H3N2 virus, indicating potential for developing new antiviral agents. utripoli.edu.ly
Antioxidant Activity: The furan ring can participate in scavenging free radicals, and some novel pyridine and imidazole derivatives containing a furan moiety have shown strong antioxidant activity, comparable to that of ascorbic acid. utripoli.edu.lyorientjchem.orgnih.gov This property is beneficial for combating oxidative stress, which is implicated in numerous diseases.
Anticonvulsant Activity: Acetamide derivatives have been a focus of anticonvulsant drug design. The presence of an aromatic ring, such as furan, can increase the lipophilicity of a compound, aiding its penetration of the blood-brain barrier. nih.gov Studies on various N-substituted acetamides have identified compounds with broad-spectrum anticonvulsant properties in animal models of seizures. mdpi.com
Development of Advanced Analytical and Characterization Methodologies
As new furan derivatives are synthesized and evaluated, robust analytical methods are essential for their characterization, purity assessment, and quantification in various matrices. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the chemical structures of newly synthesized compounds. nih.govuran.ua
For the sensitive detection of furan and its derivatives, particularly at trace levels in complex samples like processed foods, more advanced methods have been developed. Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose. acs.orgnih.govresearchgate.net This method offers high sensitivity and selectivity, with limits of detection (LOD) reported in the range of 0.001 to 1.071 ng/g. acs.orgresearchgate.net Different SPME fiber coatings, such as carboxen/poly(dimethylsiloxane) (CAR/PDMS), have been optimized for the efficient extraction of volatile furan compounds. mdpi.com These advanced analytical methodologies are crucial for pharmacokinetic studies, metabolism research, and quality control of furan-containing compounds, and would be directly applicable to the analysis of this compound and its derivatives.
Integrated Computational and Experimental Approaches for Lead Optimization
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The integration of computational and experimental methods has revolutionized this process, creating a synergistic cycle of design, synthesis, and testing that accelerates the development of superior drug candidates. frontiersin.orgnih.gov
Computational Design and Modeling: The optimization of a lead compound like this compound would begin with in silico studies to understand its interaction with a specific biological target. nih.gov Techniques such as molecular docking are employed to predict the binding mode and affinity of the compound within the active site of a target protein. researchgate.netnih.gov This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. frontiersin.org
Following initial docking studies, Quantitative Structure-Activity Relationship (QSAR) models can be developed. aimspress.comnih.gov By analyzing a series of related furan-acetamide derivatives, QSAR models establish a mathematical correlation between the structural features of the molecules and their biological activities. aimspress.commdpi.com These models help identify which chemical modifications are likely to improve efficacy. nih.gov For instance, a 3D-QSAR study could reveal that increasing the steric bulk or modifying the electronic properties of the furan ring enhances binding affinity. nih.gov Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time. nih.govresearchgate.net
Experimental Synthesis and Validation: The predictions generated from computational models guide the rational design and synthesis of new analogues. uea.ac.uk For this compound, medicinal chemists could synthesize a focused library of derivatives with systematic modifications to the furan ring, the ethyl linker, or the chloroacetamide group. ijpsr.info For example, substituting the chlorine atom with other halogens or different functional groups could modulate the compound's reactivity and biological activity.
These newly synthesized compounds are then subjected to in vitro biological evaluation to determine their actual potency and selectivity. nih.gov The experimental data are subsequently used to refine and improve the predictive power of the computational models. nih.gov This iterative process of computational prediction, chemical synthesis, and biological testing allows for a more efficient exploration of the chemical space and accelerates the identification of an optimized lead compound with desirable therapeutic properties. frontiersin.orgnih.gov
Table 1: Hypothetical Integrated Lead Optimization Cycle for this compound Analogues
| Compound ID | Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Activity (QSAR Model) | Experimental Activity (IC₅₀, µM) |
| Lead-001 | (Parent Compound) | -7.5 | 5.2 | 15.8 |
| Opti-002 | Chlorine replaced with Fluorine | -7.8 | 5.5 | 12.3 |
| Opti-003 | Furan ring replaced with Thiophene (B33073) | -8.2 | 6.1 | 8.1 |
| Opti-004 | Methyl group added to furan ring | -8.5 | 6.4 | 5.5 |
| Opti-005 | Ethyl linker extended to propyl | -7.1 | 4.9 | 22.4 |
Emerging Trends in the Research of Furan- and Acetamide-Containing Compounds
The fields of medicinal and organic chemistry are continuously evolving, with new technologies and synthetic strategies shaping the future of drug discovery. Research into furan- and acetamide-containing compounds is benefiting from several emerging trends that promise to unlock their full therapeutic potential. researchgate.netresearchgate.net
Exploration of Diverse Pharmacological Activities: While furans are well-known for their antimicrobial properties, ongoing research continues to uncover new applications. wisdomlib.org Scientists are actively exploring furan derivatives for their potential as anticancer, antiviral, anti-inflammatory, and cardioprotective agents. orientjchem.orgresearchgate.net The furan scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijabbr.comresearchgate.net This versatility drives the synthesis of novel furan-based molecules for a broad spectrum of diseases. researchgate.net
Application of Artificial Intelligence and Machine Learning: A significant trend is the increasing use of artificial intelligence (AI) and machine learning (ML) in drug discovery. ucl.ac.uknih.gov These advanced computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential off-target effects of new compounds. researchgate.netnih.gov For furan- and acetamide-based scaffolds, ML models can accelerate the identification of promising candidates from virtual libraries containing thousands or even millions of molecules, drastically reducing the time and cost associated with early-stage discovery. nih.govmdpi.com
Table 2: Emerging Research Trends for Furan and Acetamide Scaffolds
| Trend | Description | Potential Impact on this compound Research |
| Novel Therapeutic Targets | Expanding the investigation of furan and acetamide derivatives against new and challenging biological targets, such as protein-protein interactions and epigenetic enzymes. wisdomlib.orgresearchgate.net | Identification of completely new therapeutic applications for this class of compounds beyond traditional areas like antimicrobials. |
| Machine Learning & AI-Driven Discovery | Utilizing predictive algorithms to design novel compounds, predict their ADMET properties, and identify potential drug-target interactions from large datasets. ucl.ac.uknih.govmdpi.com | Rapid in silico screening of virtual libraries of furan-acetamide analogues to prioritize the synthesis of candidates with the highest probability of success. |
| Green Chemistry in Synthesis | Developing more sustainable and environmentally friendly synthetic routes for producing furan and acetamide derivatives, reducing waste and the use of hazardous reagents. | More efficient and cost-effective production of the lead compound and its derivatives, making it more viable for further development. |
| Bioisosteric Replacement and Scaffolding | Systematically replacing the furan or other parts of the molecule with bioisosteres to optimize pharmacokinetic and pharmacodynamic properties. orientjchem.org | Fine-tuning the molecule's properties to improve factors like oral bioavailability, metabolic stability, and target selectivity. |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide, and how can reaction conditions be optimized?
Methodology :
- Step 1 : React 2-chloroacetamide with 1-(furan-2-yl)ethylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
- Step 2 : Monitor reaction progress via TLC. Filter to remove the base and evaporate the solvent under reduced pressure.
- Optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of 2-chloroacetamide to amine) and test alternative solvents (e.g., DMF) for improved yield. Use inert atmospheres to prevent oxidation of the furan ring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodology :
- NMR : ¹H/¹³C NMR to confirm the furan ring (δ 6.2–7.4 ppm for protons) and acetamide moiety (δ 2.1–2.3 ppm for CH₃) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend) .
- XRD : Single-crystal X-ray diffraction to resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding patterns .
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodology :
- The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon. Test reactivity with:
- Amines : React with primary/secondary amines to form substituted acetamides (e.g., in ethanol, 60°C) .
- Thiols : Substitute Cl with -SH groups under basic conditions (e.g., NaH in THF) .
- Monitor by LC-MS to track byproduct formation.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational and experimental structural models?
Methodology :
- Refine XRD data using SHELXL to validate bond lengths/angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies in dihedral angles >5° suggest conformational flexibility or crystal packing effects .
- Example: Intramolecular C–H···O interactions observed in XRD may not align with gas-phase DFT predictions .
Q. What computational strategies are effective for predicting the compound’s bioactivity (e.g., enzyme inhibition)?
Methodology :
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
Methodology :
- Synthesize analogs with:
- Furan modifications : Replace furan with thiophene (see 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide ) or pyran.
- Substituent variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring .
- Test bioactivity (e.g., antimicrobial assays) and correlate with steric/electronic parameters using multivariate regression .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent purity). For example, DMSO concentrations >1% may artifactually inhibit enzyme activity .
- Reproducibility : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
